molecular formula C23H18ClF3N4O4S B11630448 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630448
M. Wt: 538.9 g/mol
InChI Key: JWLAITPGPQYTEY-FRPQXDPSSA-N
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Description

The compound (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, substituted with various functional groups such as chloro, methoxy, and trifluoromethyl groups. Its intricate structure suggests potential utility in medicinal chemistry, material science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-

Properties

Molecular Formula

C23H18ClF3N4O4S

Molecular Weight

538.9 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H18ClF3N4O4S/c1-12-9-14(4-5-16(12)24)34-7-8-35-17-6-3-13(11-18(17)33-2)10-15-19(28)31-22(29-20(15)32)36-21(30-31)23(25,26)27/h3-6,9-11,28H,7-8H2,1-2H3/b15-10-,28-19?

InChI Key

JWLAITPGPQYTEY-FRPQXDPSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC)Cl

Origin of Product

United States

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